N-(exo-7-Boc-7-azabicyclo[2.2.1]heptan-2-yl) trifluoroacetamide
CAS No.: 1864060-40-1
Cat. No.: VC16692300
Molecular Formula: C13H19F3N2O3
Molecular Weight: 308.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1864060-40-1 |
|---|---|
| Molecular Formula | C13H19F3N2O3 |
| Molecular Weight | 308.30 g/mol |
| IUPAC Name | tert-butyl 2-[(2,2,2-trifluoroacetyl)amino]-7-azabicyclo[2.2.1]heptane-7-carboxylate |
| Standard InChI | InChI=1S/C13H19F3N2O3/c1-12(2,3)21-11(20)18-7-4-5-9(18)8(6-7)17-10(19)13(14,15)16/h7-9H,4-6H2,1-3H3,(H,17,19) |
| Standard InChI Key | OSEBHMPQLPAGFK-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1C2CCC1C(C2)NC(=O)C(F)(F)F |
Introduction
Structural and Stereochemical Features
Molecular Architecture
The compound’s backbone consists of a 7-azabicyclo[2.2.1]heptane system, a norbornane-derived scaffold where one bridgehead carbon is replaced by a nitrogen atom. The exo configuration specifies that the trifluoroacetamide group (-NHCOCF₃) and Boc-protected amine (-N(Boc)) occupy opposite faces of the bicyclic framework . Key structural parameters include:
| Property | Value |
|---|---|
| Molecular formula | C₁₃H₁₉F₃N₂O₃ |
| Molecular weight | 308.30 g/mol |
| IUPAC name | tert-butyl (1S,2R,4R)-2-(2,2,2-trifluoroacetamido)-7-azabicyclo[2.2.1]heptane-7-carboxylate |
| CAS registry number | 1932091-69-4 (primary) ; 2468620-78-0 (stereoisomer) |
| SMILES notation | [H][C@]12CCC@(C[C@H]1NC(=O)C(F)(F)F)N2C(=O)OC(C)(C)C |
X-ray crystallography and computational modeling confirm the rigid, three-dimensional geometry of the bicyclic system, which is critical for its role in conformationally restricted drug analogs .
Stereochemical Considerations
The stereochemical designation (1S,2R,4R) arises from the spatial arrangement of substituents on the bicyclic scaffold. The exo orientation of the trifluoroacetamide group minimizes steric hindrance with the Boc-protected nitrogen, enhancing synthetic accessibility and stability . Nuclear magnetic resonance (NMR) studies reveal distinct coupling constants (e.g., J = 9–12 Hz for bridgehead protons), corroborating the assigned configuration .
Synthetic Methodologies
Multi-Step Synthesis from Cyclohexenecarboxylic Acid
A widely reported route involves four sequential transformations starting from cyclohex-3-enecarboxylic acid :
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Curtius Rearrangement: Conversion to an isocyanate intermediate via treatment with diphenylphosphoryl azide (DPPA).
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Stereoselective Bromination: Introduction of bromine atoms at the 3- and 4-positions to yield cis-3,trans-4-dibromocyclohexylcarbamate.
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Intramolecular Cyclization: Sodium hydride-mediated ring closure forms the 7-azabicyclo[2.2.1]heptane core.
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Functionalization: Boc protection of the bridgehead nitrogen and trifluoroacetylation of the secondary amine .
Radical-Mediated Cyclization
Alternative approaches exploit free radical chemistry to construct the bicyclic framework. For example, precursors bearing a trichloroacetamido group undergo tin hydride-mediated cyclization, yielding the 7-azabicyclo[2.2.1]heptane skeleton in ~70% yield . Computational studies (DFT methods) highlight the influence of the nitrogen-protecting group on cyclization efficiency, with electron-withdrawing groups (e.g., sulfonamides) favoring radical stabilization .
Asymmetric Desymmetrization
Scalable synthesis of enantiopure material has been achieved using meso-N-Boc-2,3-bis(phenylsulfonyl)-7-azabicyclo[2.2.1]hept-2-ene as a starting material. Enzymatic or chemical resolution methods produce gram quantities of the (1S,2R,4R)-isomer without diastereomeric byproducts .
| Property | Value |
|---|---|
| Purity | ≥95% (HPLC) |
| Melting point | Not reported |
| Solubility | Soluble in DCM, THF, DMF; insoluble in water |
| Storage conditions | 2–8°C in airtight containers |
The compound’s lipophilicity (logP ≈ 1.8) and moderate molecular weight make it suitable for penetration across biological membranes .
Reactivity and Functionalization
Boc Deprotection
Treatment with trifluoroacetic acid (TFA) in dichloromethane removes the Boc group, yielding a primary amine intermediate. This step is pivotal for further derivatization, such as coupling with carboxylic acids or aryl halides .
Trifluoroacetamide Hydrolysis
Applications in Medicinal Chemistry
Epibatidine Analogues
The compound serves as a key intermediate in synthesizing epibatidine derivatives, potent nicotinic acetylcholine receptor (nAChR) agonists. Structural rigidity conferred by the bicyclic scaffold enhances receptor selectivity and metabolic stability .
Analgesic Development
Derivatives bearing modified acyl groups exhibit µ-opioid receptor affinity, with in vivo studies demonstrating antinociceptive effects in rodent models .
Conformationally Restricted Peptidomimetics
Incorporation into peptide backbones restricts rotational freedom, improving proteolytic resistance and target binding. For example, analogs mimicking Arg-Gly-Asp (RGD) sequences show promise as antiplatelet agents .
Recent Advances and Future Directions
Scalable Synthesis
Recent methodologies emphasize sustainability, such as flow chemistry setups that reduce reaction times and improve yields (≥80%) .
Computational Design
Machine learning models predict novel derivatives with optimized pharmacokinetic profiles, accelerating hit-to-lead campaigns .
Targeted Drug Delivery
Conjugation to nanoparticle carriers enhances bioavailability and reduces off-target effects, particularly in oncology applications .
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